alpha-Phenylhydrocinnamic acid hydrazide
Description
α-Phenylhydrocinnamic acid hydrazide is a hydrazide derivative characterized by a phenyl-substituted cinnamic acid backbone linked to a hydrazide functional group (-CONHNH₂). Structurally, it combines aromatic (phenyl) and α,β-unsaturated carbonyl (cinnamic acid) moieties, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
58973-42-5 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2,3-diphenylpropanehydrazide |
InChI |
InChI=1S/C15H16N2O/c16-17-15(18)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,16H2,(H,17,18) |
InChI Key |
UXAJVRPANMANDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Hydrazide Compounds
Structural and Functional Differences
- Aromatic vs.
- Biological Activity : Coumarin-based hydrazides show antimicrobial activity due to their conjugated systems (), suggesting α-phenylhydrocinnamic acid hydrazide might share similar properties. However, INH’s pyridine ring is critical for targeting mycobacterial enzymes .
Pharmacological and Toxicological Profiles
- Antimicrobial Potential: Hydrazides with extended conjugation (e.g., coumarinyl derivatives) exhibit broad-spectrum activity (). α-Phenylhydrocinnamic acid hydrazide’s α,β-unsaturated carbonyl group could enhance reactivity against microbial targets.
- Toxicity Concerns: Some hydrazides, like formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide, show carcinogenicity in mice (). The phenyl group in α-phenylhydrocinnamic acid hydrazide may reduce such risks compared to nitroheterocyclic analogs.
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